Punicalin
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Overview
Description
Punicalin is an ellagitannin, a type of hydrolyzable tannin, found predominantly in pomegranate (Punica granatum) and the leaves of Terminalia catappa . It is known for its potent antioxidant properties and has been studied for its potential health benefits, including anti-inflammatory, anti-cancer, and neuroprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Punicalin can be extracted from natural sources such as pomegranate and Terminalia catappa leaves. The extraction process typically involves the use of solvents like methanol or ethanol, followed by purification using chromatographic techniques .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from plant materials. The process includes drying and grinding the plant material, followed by solvent extraction and purification using techniques like high-performance liquid chromatography (HPLC) . The final product is then concentrated and dried to obtain pure this compound.
Chemical Reactions Analysis
Types of Reactions
Punicalin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form ellagic acid and other related compounds.
Hydrolysis: In the presence of acids or enzymes, this compound can hydrolyze to release ellagic acid and glucose.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using tannase can be employed.
Major Products Formed
Scientific Research Applications
Chemistry: Used as a natural antioxidant in food preservation and cosmetics.
Biology: Studied for its role in modulating cellular pathways and gene expression.
Medicine: Investigated for its anti-inflammatory, anti-cancer, and neuroprotective properties
Industry: Utilized in the development of natural preservatives and health supplements.
Mechanism of Action
Punicalin exerts its effects through several molecular targets and pathways:
Antioxidant Activity: This compound scavenges free radicals and reduces oxidative stress by enhancing the activity of antioxidant enzymes like superoxide dismutase and catalase.
Anti-inflammatory Effects: It inhibits the nuclear factor-kappa B (NF-κB) signaling pathway, reducing the production of pro-inflammatory cytokines.
Anti-cancer Activity: This compound induces apoptosis in cancer cells by modulating the mitogen-activated protein kinase (MAPK) and NF-κB pathways.
Comparison with Similar Compounds
Punicalin is often compared with other ellagitannins such as punicalagin and castalagin:
Punicalagin: Similar to this compound, punicalagin is also found in pomegranate and has potent antioxidant and anti-inflammatory properties.
Castalagin: Another ellagitannin with antioxidant properties, but less studied compared to this compound and punicalagin.
This compound is unique due to its specific molecular structure and the range of biological activities it exhibits, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
3,4,5,11,12,13,21,22,23,26,27,38,39-tridecahydroxy-9,14,17,29,36-pentaoxaoctacyclo[29.8.0.02,7.010,15.019,24.025,34.028,33.032,37]nonatriaconta-1(39),2,4,6,19,21,23,25,27,31,33,37-dodecaene-8,18,30,35-tetrone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H22O22/c35-6-1-4-9(19(39)17(6)37)11-15-13-14-16(33(50)56-28(13)23(43)21(11)41)12(22(42)24(44)29(14)55-32(15)49)10-5(2-7(36)18(38)20(10)40)31(48)54-27-8(3-52-30(4)47)53-34(51)26(46)25(27)45/h1-2,8,25-27,34-46,51H,3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHIEHIKNWLKFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O2)O)O)O)OC(=O)C3=CC(=C(C(=C3C4=C(C(=C5C6=C4C(=O)OC7=C(C(=C(C8=C(C(=C(C=C8C(=O)O1)O)O)O)C(=C67)C(=O)O5)O)O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H22O22 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
782.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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